

# A Comprehensive Technical Guide to 4-Ethyl-3-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-Ethyl-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **4-Ethyl-3-nitrobenzoic acid**, a versatile organic building block. Its utility in chemical synthesis, particularly for pharmaceuticals and agrochemicals, makes it a compound of significant interest. This document covers its chemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications.

## Introduction

**4-Ethyl-3-nitrobenzoic acid**, with the IUPAC name **4-ethyl-3-nitrobenzoic acid**, is an aromatic carboxylic acid derivative.<sup>[1]</sup> Its structure features an ethyl group at the para-position and a nitro group at the meta-position relative to the carboxylic acid on the benzene ring.<sup>[2]</sup> This substitution pattern provides two primary sites for chemical modification: the nitro group, which can be reduced to an amine, and the carboxylic acid, which can undergo reactions like esterification or amidation.<sup>[2]</sup> These reactive functionalities make it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and other fine chemicals.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The key properties of **4-Ethyl-3-nitrobenzoic acid** are summarized below. This data is essential for its application in synthesis and for predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	<b>4-ethyl-3-nitrobenzoic acid</b>	<a href="#">[1]</a>
CAS Number	103440-95-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	195.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	157.5-158.3 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	385.2 °C	<a href="#">[2]</a>
pKa	3.70 ± 0.10 (Predicted)	<a href="#">[4]</a>
LogP	3.20	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
SMILES	<chem>CCC1=C(C=C(C=C1)C(=O)O)-</chem> -INVALID-LINK--[O-]	<a href="#">[1]</a> <a href="#">[2]</a>

| InChIKey | DUTYVLOGZGRKMA-UHFFFAOYSA-N |[\[1\]](#) |

Table 2: Spectroscopic Characterization Data

Technique	Observed Signals (δ ppm or ν cm <sup>-1</sup> )	Interpretation
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 1.23 (3H, t, J = 7.2 Hz) δ 2.88 (2H, q, J = 7.2 Hz) δ 7.67 (1H, d, J = 8.0 Hz) δ 8.15 (1H, dd, J = 1.6, 8.0 Hz) δ 8.36 (1H, d, J = 1.6 Hz)	Ethyl group (CH <sub>3</sub> ) Ethyl group (CH <sub>2</sub> ) Aromatic proton Aromatic proton Aromatic proton
<sup>13</sup> C NMR	δ 148–150 ppm	Carbon attached to nitro group

| IR |  $\sim 1700\text{ cm}^{-1}$   $\sim 1530\text{ cm}^{-1}$   $\sim 1350\text{ cm}^{-1}$  | C=O stretch (Carboxylic acid) Asymmetric NO<sub>2</sub> stretch Symmetric NO<sub>2</sub> stretch |

References for Table 2 data: [\[2\]](#) [\[4\]](#) [\[5\]](#)

## Experimental Protocol: Synthesis

The most common method for preparing **4-Ethyl-3-nitrobenzoic acid** is through the electrophilic nitration of 4-ethylbenzoic acid. [\[2\]](#) [\[5\]](#)

Reaction: 4-Ethylbenzoic acid → **4-Ethyl-3-nitrobenzoic acid**

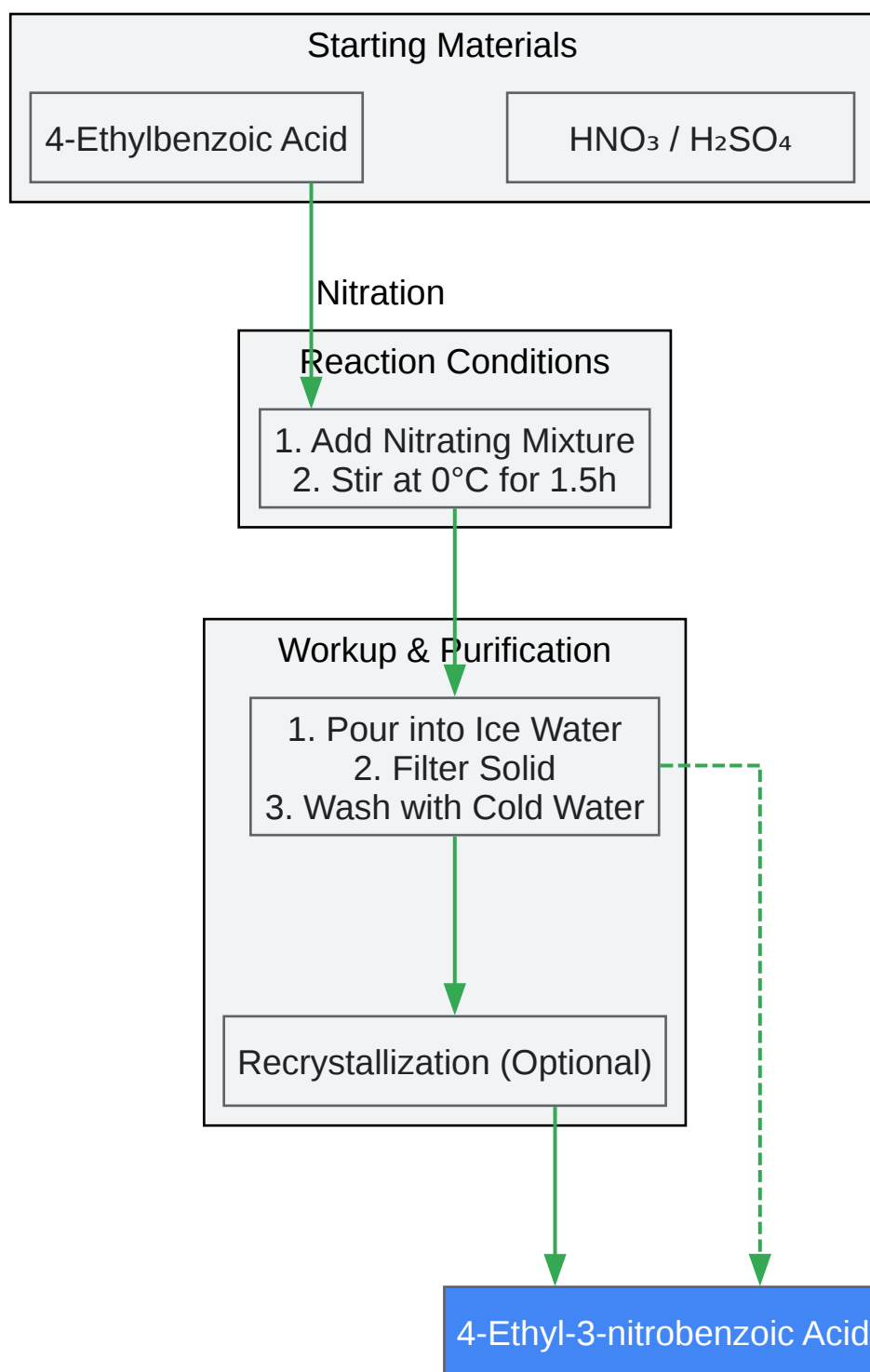
Materials:

- 4-ethylbenzoic acid (4.53 g, 30.16 mmol)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, 24 mL)
- Concentrated nitric acid (HNO<sub>3</sub>, 12 mL)
- Ice water
- Cold deionized water for washing

Procedure:

- In a flask suitable for reactions at low temperatures, suspend 4-ethylbenzoic acid (4.53 g) in concentrated sulfuric acid (24 mL).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add concentrated nitric acid (12 mL) dropwise to the stirred suspension. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to control the reaction rate and minimize side products. [\[4\]](#) [\[5\]](#)
- After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours. [\[4\]](#)

- Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/hexane).[2]
- Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. A solid precipitate will form.[4][5]
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold water to remove any residual acid.[4][5]
- Dry the product to obtain **4-ethyl-3-nitrobenzoic acid**. This process typically results in a high yield, around 98%.[4][5]
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.[2]



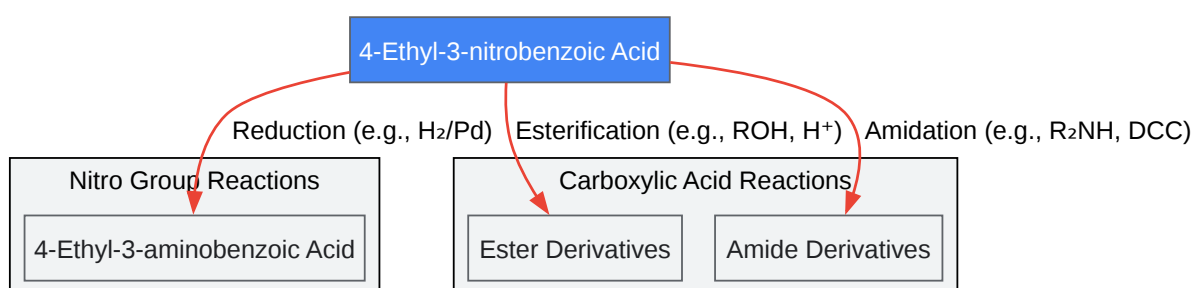
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**Caption:** Synthesis workflow for 4-Ethyl-3-nitrobenzoic acid.

## Chemical Reactivity and Applications

**4-Ethyl-3-nitrobenzoic acid** serves as a key intermediate in the synthesis of various organic molecules due to its distinct functional groups.[2]

- **Pharmaceutical and Agrochemical Synthesis:** It is a valuable precursor for creating complex molecules used in the development of pharmaceuticals and agrochemicals.[2] Its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are areas of ongoing research.[2]
- **Reduction of Nitro Group:** The nitro group can be selectively reduced to an amino group (aniline derivative) using reducing agents like hydrogen gas with a palladium catalyst.[2] This opens a pathway to a wide range of substituted anilines, which are crucial in drug synthesis.
- **Carboxylic Acid Reactions:** The carboxylic acid group can readily undergo esterification to form esters or amidation to form amides.[2] For example, its ester, ethyl 4-nitrobenzoate, is a semi-product in the chemical-pharmaceutical industry for producing local anesthetics like novocaine and benzocaine.[6]
- **Dyes and Polymers:** The compound also acts as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.[2]



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**Caption:** Key reaction pathways of **4-Ethyl-3-nitrobenzoic acid**.

## Safety and Handling

**4-Ethyl-3-nitrobenzoic acid** is associated with several hazards and should be handled with appropriate safety precautions.

- Hazard Statements: The compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]
- Storage: It should be stored in airtight containers in a dry place, with a recommended storage temperature of 2–8°C to prevent decomposition.[2][4] Avoid exposure to strong oxidizing agents.[2] Discoloration from yellow to brown can be an indicator of degradation.[2]

This guide is intended for research and laboratory use only and not for human or animal consumption.[2]

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